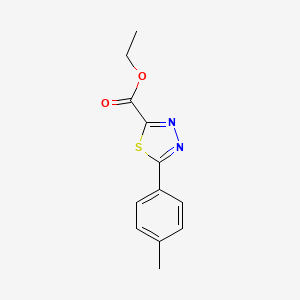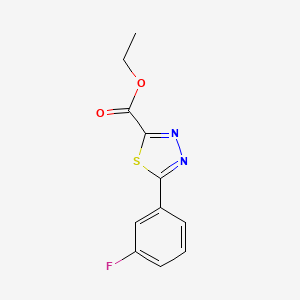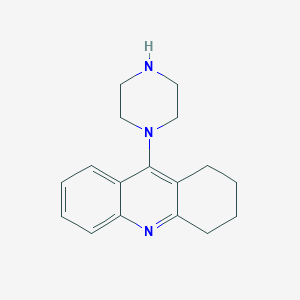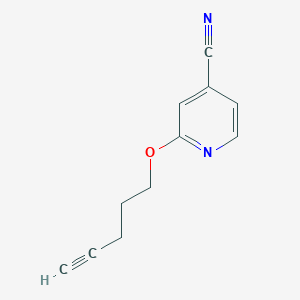![molecular formula C9H5BrF2S B1413198 2-Bromométhyl-5,7-difluoro-benzo[b]thiophène CAS No. 1858255-53-4](/img/structure/B1413198.png)
2-Bromométhyl-5,7-difluoro-benzo[b]thiophène
Vue d'ensemble
Description
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene (BFBT) is a compound with potential applications in various fields of research and industry. It has a molecular formula of C9H5BrF2S and a molecular weight of 263.1 g/mol .
Synthesis Analysis
The synthesis of benzothiophenes, the class of compounds to which BFBT belongs, has been extensively studied. For instance, a palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides has been reported . Additionally, a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide can produce various 2-substituted benzo[b]thiophenes .Molecular Structure Analysis
The molecular structure of BFBT consists of a benzo[b]thiophene core, which is a bicyclic compound containing a benzene ring fused to a thiophene ring . This core is substituted at the 2-position with a bromomethyl group and at the 5 and 7 positions with fluorine atoms .Applications De Recherche Scientifique
Chimie médicinale
Les analogues à base de thiophène, tels que « 2-Bromométhyl-5,7-difluoro-benzo[b]thiophène », ont fait l’objet de l’attention croissante d’un nombre croissant de scientifiques comme classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d’améliorer les composés avancés avec une variété d’effets biologiques .
Propriétés anti-inflammatoires
Les dérivés du thiophène présentent de nombreuses propriétés pharmacologiques telles que l’activité anti-inflammatoire . Par exemple, le suprofène possède un squelette de thiophène substitué en position 2 et est connu comme un anti-inflammatoire non stéroïdien .
Propriétés antimicrobiennes
Les dérivés du thiophène présentent également des propriétés antimicrobiennes . Cela fait de « this compound » un candidat potentiel pour le développement de nouveaux agents antimicrobiens.
Propriétés anticancéreuses
Les dérivés du thiophène, y compris « this compound », ont montré des propriétés anticancéreuses . Cela suggère des applications potentielles dans le traitement du cancer.
Chimie industrielle
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Cela suggère que « this compound » pourrait être utilisé dans le développement de nouveaux inhibiteurs de corrosion.
Semi-conducteurs organiques
Les molécules à base de thiophène jouent un rôle important dans l’avancement des semi-conducteurs organiques . Cela suggère que « this compound » pourrait être utilisé dans le développement de nouveaux semi-conducteurs organiques.
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela suggère que « this compound » pourrait être utilisé dans le développement de nouveaux OLED.
Transistors à effet de champ organiques (OFET)
Les molécules à base de thiophène sont utilisées dans le développement de transistors à effet de champ organiques (OFET) . Cela suggère que « this compound » pourrait être utilisé dans le développement de nouveaux OFET.
Mécanisme D'action
Mode of Action
It is known that the compound is used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond forming reaction .
Biochemical Pathways
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is involved in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
It is known that the compound is used in suzuki–miyaura coupling reactions, which result in the formation of new carbon-carbon bonds .
Analyse Biochimique
Biochemical Properties
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The bromomethyl group in 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can form covalent bonds with nucleophilic sites on proteins, leading to potential enzyme inhibition or modification of protein function .
Cellular Effects
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting or activating specific kinases, 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can affect processes such as cell proliferation, apoptosis, and differentiation . Additionally, it has been reported to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, the difluoro groups can enhance the compound’s binding affinity to certain targets by increasing its hydrophobicity and stability . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene in animal models can vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, such as liver damage or disruption of normal cellular function . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene.
Metabolic Pathways
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a key role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted . The metabolic pathways of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and other biomolecules . The subcellular localization of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can influence its activity and function, as well as its potential therapeutic applications .
Propriétés
IUPAC Name |
2-(bromomethyl)-5,7-difluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S/c10-4-7-2-5-1-6(11)3-8(12)9(5)13-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYUJBATJXQZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


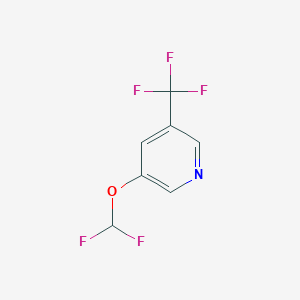
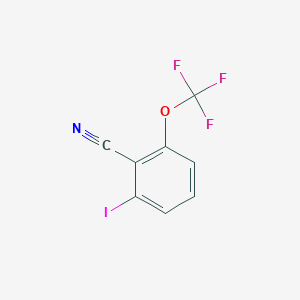

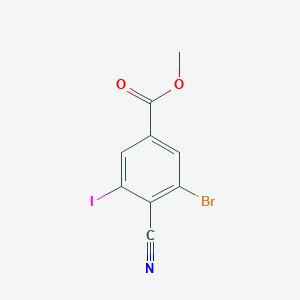

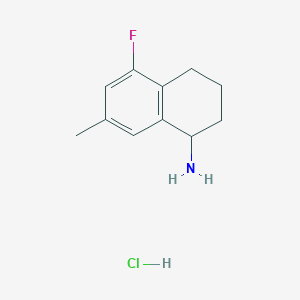
![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)


